(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid
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Overview
Description
(1S,2S)-2-(Methoxymethyl)cyclopropanecarboxylic acid is a cyclopropane derivative with a methoxymethyl group attached to the second carbon and a carboxylic acid group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a methoxymethyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(1S,2S)-2-(Methoxymethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Lacks the methoxymethyl group, making it less versatile in chemical reactions.
(1S,2S)-2-(Hydroxymethyl)cyclopropanecarboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.
(1S,2S)-2-(Ethoxymethyl)cyclopropanecarboxylic acid: Contains an ethoxymethyl group, which can affect its solubility and reactivity compared to the methoxymethyl derivative.
Uniqueness: The presence of the methoxymethyl group in (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid provides unique reactivity and interactions that are not observed in its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2377005-25-7 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1 |
InChI Key |
MEXFQILMFUCKDT-UHNVWZDZSA-N |
Isomeric SMILES |
COC[C@H]1C[C@@H]1C(=O)O |
SMILES |
COCC1CC1C(=O)O |
Canonical SMILES |
COCC1CC1C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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